molecular formula C9H13NO2S B189028 3-(Propane-2-sulfonyl)aniline CAS No. 170856-37-8

3-(Propane-2-sulfonyl)aniline

Cat. No.: B189028
CAS No.: 170856-37-8
M. Wt: 199.27 g/mol
InChI Key: UNOAJKVKTDUTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propane-2-sulfonyl)aniline: is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It is characterized by the presence of a sulfonyl group attached to the aniline ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propane-2-sulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the reaction of aniline with propane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonylated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Propane-2-sulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Propane-2-sulfonyl)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 3-(Propane-2-sulfonyl)aniline is unique due to the presence of both the sulfonyl group and the aniline moiety, which imparts distinct chemical and biological properties.

Biological Activity

3-(Propane-2-sulfonyl)aniline, with the molecular formula C9H13NO2SC_9H_{13}NO_2S and a molecular weight of 199.27g/mol199.27\,g/mol, is a sulfonyl-containing organic compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 170856-37-8
  • Molecular Structure : The compound features a sulfonyl group attached to an aniline moiety, which is significant in various biochemical interactions.

The biological activity of this compound is primarily attributed to the presence of the sulfonyl group. This functional group is known to participate in various biochemical pathways, influencing several biological processes:

  • Photoredox Catalysis : The compound can undergo photoredox-catalyzed reactions, facilitating the sulfonylation of aniline derivatives with sulfinate salts. This process may affect enzyme activity and protein interactions.
  • Biochemical Pathways : The sulfonylation process can modulate signaling pathways and may lead to the formation of biologically active metabolites that interact with various biomolecules.

Biological Activity

Research indicates that this compound exhibits multiple biological activities, including:

  • Antimicrobial Properties : Similar compounds with sulfonyl groups have demonstrated antibacterial effects. The mechanism often involves interference with bacterial cell wall synthesis or protein function .
  • Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of isocitrate dehydrogenase 2 (IDH2), which is implicated in certain cancers. This inhibition could be crucial for developing targeted therapies .

Case Study 1: Inhibition of IDH2

A study explored the use of this compound as a precursor in synthesizing aryltriazinediamines, which are potent IDH2 inhibitors. These inhibitors showed promise in preclinical models for treating tumors associated with IDH mutations .

Case Study 2: Interaction with Biomolecules

Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) revealed that sulfonyl fluorides, structurally related to this compound, could form adducts with target proteins. This highlights the potential for similar interactions involving this compound, suggesting it may serve as a valuable tool in chemical biology for mapping protein interactions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotable Features
SulfanilamideAntibacterial agentClassic example of sulfonamide antibiotics
Propane-2-sulfonic acidSolvent and reagentSimpler structure without the aniline moiety
AryltriazinediaminesIDH2 inhibitionDirectly related to cancer therapy development

Properties

IUPAC Name

3-propan-2-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOAJKVKTDUTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508713
Record name 3-(Propane-2-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170856-37-8
Record name 3-(Propane-2-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Isopropylsulfonylaniline was synthesized in analogy to 3-ethylsulfonylaniline starting with 3-(isopropylsulfonyl)-benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Propane-2-sulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(Propane-2-sulfonyl)aniline
Reactant of Route 3
Reactant of Route 3
3-(Propane-2-sulfonyl)aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(Propane-2-sulfonyl)aniline
Reactant of Route 5
Reactant of Route 5
3-(Propane-2-sulfonyl)aniline
Reactant of Route 6
3-(Propane-2-sulfonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.